N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide
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Overview
Description
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a complex organic compound that features a thiophene ring, a cyclopropyl group, and a benzodioxine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Benzodioxine Formation: The benzodioxine moiety can be synthesized through the cyclization of catechol derivatives with appropriate dihalides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide can undergo various chemical reactions:
Reduction: The compound can be reduced at the amide bond using reducing agents like lithium aluminum hydride (LAH).
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents depending on the reagents used.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide
Reduction: LAH, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes
Scientific Research Applications
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings and exhibit various pharmacological properties.
Cyclopropyl Derivatives: Compounds with cyclopropyl groups that enhance their stability and bioactivity.
Benzodioxine Derivatives: Molecules with benzodioxine moieties used in medicinal chemistry.
Uniqueness
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide is unique due to its combination of a thiophene ring, cyclopropyl group, and benzodioxine moiety, which may confer distinct bioactivity and stability compared to other similar compounds .
Properties
Molecular Formula |
C17H17NO3S |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[(1-thiophen-3-ylcyclopropyl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
InChI |
InChI=1S/C17H17NO3S/c19-16(13-2-1-3-14-15(13)21-8-7-20-14)18-11-17(5-6-17)12-4-9-22-10-12/h1-4,9-10H,5-8,11H2,(H,18,19) |
InChI Key |
BMEUZLULZJPDMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CNC(=O)C2=C3C(=CC=C2)OCCO3)C4=CSC=C4 |
Origin of Product |
United States |
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